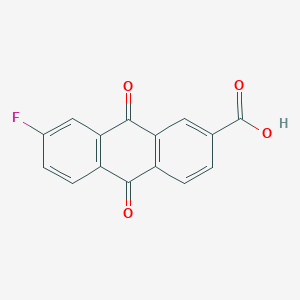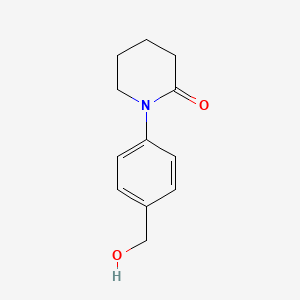![molecular formula C16H14N4OS B8451735 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine](/img/structure/B8451735.png)
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine
Übersicht
Beschreibung
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine is a complex organic compound that features a pyrimidine ring substituted with a methylthio group, a pyridine ring, and a benzenamine moiety
Vorbereitungsmethoden
The synthesis of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4-yl chloride with 2-hydroxypyridine, followed by the coupling of the resulting intermediate with 4-aminobenzene . The reaction conditions often require the use of bases such as sodium hydroxide and solvents like dimethylformamide (DMF) to facilitate the reactions .
Analyse Chemischer Reaktionen
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes involved in cancer treatment.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine can be compared with other similar compounds, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound also features a pyridine and pyrimidine ring but differs in the substitution pattern and functional groups.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide: This compound contains a similar pyrimidine fragment but has different substituents on the benzene ring.
Eigenschaften
Molekularformel |
C16H14N4OS |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C16H14N4OS/c1-22-16-19-10-8-14(20-16)13-3-2-9-18-15(13)21-12-6-4-11(17)5-7-12/h2-10H,17H2,1H3 |
InChI-Schlüssel |
WKYZHONWEKVPLB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[(Allyloxy)carbonyl]amino}(hydroxy)acetic acid](/img/structure/B8451681.png)













